Pseudohydromorphone
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Overview
Description
It is a complex compound with the molecular formula C34H36N2O6 and a molecular weight of 568.66 g/mol . This compound is primarily used in research settings and is not intended for therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudohydromorphone is synthesized through the dimerization of hydromorphone. The process involves the electrolytic reduction of morphine to produce hydromorphone, which is then subjected to specific reaction conditions to form the dimerized product .
Industrial Production Methods: the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Pseudohydromorphone undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Pseudohydromorphone has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry to study the properties and reactions of opioid compounds.
Biology: Helps in understanding the biochemical pathways and interactions of opioid receptors.
Medicine: Although not used therapeutically, it aids in the development of new analgesics and the study of opioid pharmacology.
Industry: Utilized in the production of high-quality reference standards for research and development
Mechanism of Action
Pseudohydromorphone, like hydromorphone, is believed to exert its effects by binding to opioid receptors in the central nervous system. This binding inhibits ascending pain pathways, alters the perception of pain, and produces generalized central nervous system depression. The primary molecular targets are the mu-opioid receptors, which play a significant role in pain modulation .
Comparison with Similar Compounds
Hydromorphone: A potent opioid analgesic used for pain management.
Morphine: The parent compound from which hydromorphone is derived.
Dihydromorphine: Another opioid analgesic with similar properties.
Uniqueness of Pseudohydromorphone: this compound is unique due to its dimerized structure, which distinguishes it from other opioid compounds. This structural difference may influence its binding affinity and interaction with opioid receptors, making it a valuable compound for research .
Properties
Molecular Formula |
C34H36N2O6 |
---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-10-[(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C34H36N2O6/c1-35-9-7-33-19-3-5-23(37)31(33)41-29-25(33)15(13-21(19)35)11-17(27(29)39)18-12-16-14-22-20-4-6-24(38)32-34(20,8-10-36(22)2)26(16)30(42-32)28(18)40/h11-12,19-22,31-32,39-40H,3-10,13-14H2,1-2H3/t19-,20-,21+,22+,31-,32-,33-,34-/m0/s1 |
InChI Key |
SDOMGTNHSREGJN-MSLLCSOGSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3C(=O)CC4)O)C6=C(C7=C8C(=C6)C[C@@H]9[C@H]1[C@]8(CCN9C)[C@@H](O7)C(=O)CC1)O |
Canonical SMILES |
CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(=O)CC4)O)C6=C(C7=C8C(=C6)CC9C1C8(CCN9C)C(O7)C(=O)CC1)O |
Origin of Product |
United States |
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